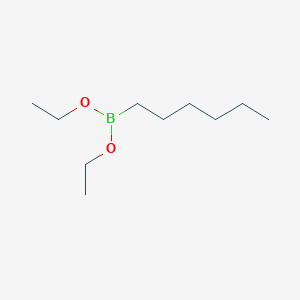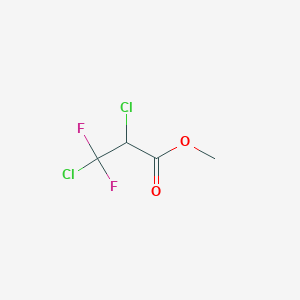![molecular formula C12H17N3S B14424605 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide CAS No. 81151-30-6](/img/structure/B14424605.png)
2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-methylbenzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the hydrazone linkage . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in tumor angiogenesis and metastasis . The compound binds to the active site of VEGFR-2, blocking its signaling pathway and thereby inhibiting cancer cell proliferation and inducing apoptosis.
相似化合物的比较
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazine-1-carbothioamide moieties.
Tolfenamic acid derivatives: Compounds containing similar structural features and biological activities.
Uniqueness
2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide stands out due to its specific hydrazone linkage and the presence of a 4-methylphenyl group, which imparts unique chemical and biological properties. Its ability to inhibit VEGFR-2 makes it a promising candidate for anticancer research, distinguishing it from other hydrazinecarbothioamide derivatives .
属性
CAS 编号 |
81151-30-6 |
|---|---|
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)butylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-3-4-11(14-15-12(13)16)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H3,13,15,16) |
InChI 键 |
ULZZYSJOVWPSQF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=NNC(=S)N)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)

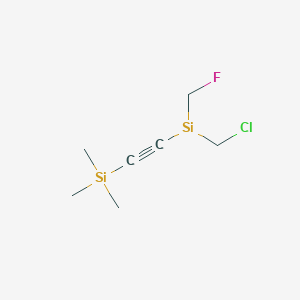

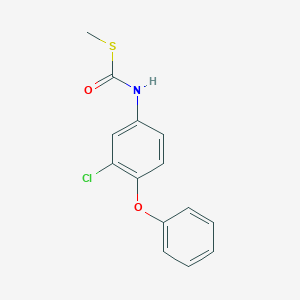
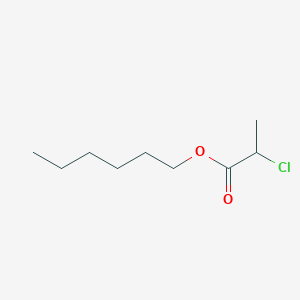

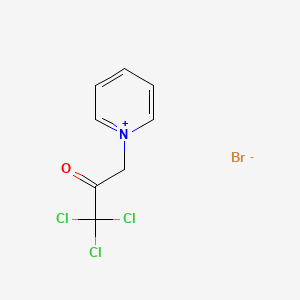
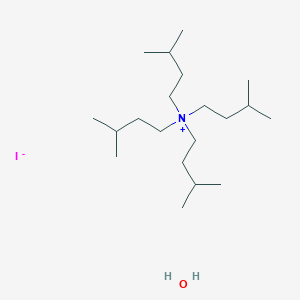

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
